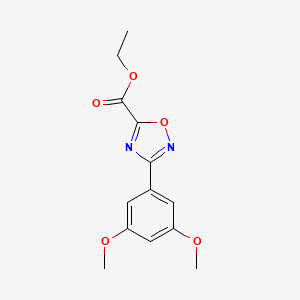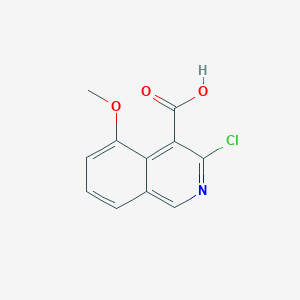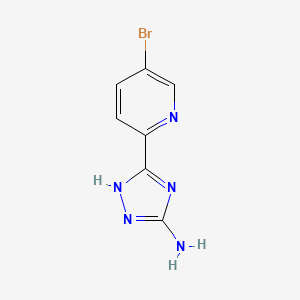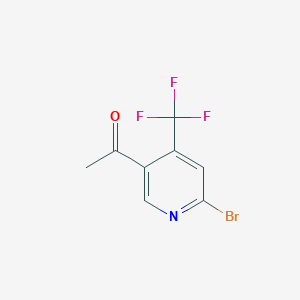
1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a chemical compound belonging to the class of pyridine derivatives. It features a pyridine ring substituted with a methyl group at the 1 and 5 positions, a keto group at the 2 position, and a formyl group at the 3 position. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 1,5-dimethyl-2-oxo-1,2-dihydropyridine with formylating agents such as formic acid or formamide under acidic conditions.
Biginelli Reaction: A three-component Biginelli reaction involving ethyl acetoacetate, urea, and this compound can be employed to produce the desired compound.
Meldrum's Acid Method: Reacting Meldrum's acid with triethyl orthoformate and aniline followed by active methylene nitriles can yield derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, which can be further modified to obtain the target compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different chemical properties.
Substitution: Substitution reactions at the methyl or formyl groups can lead to the formation of new derivatives with altered biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: A wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a precursor for drug development, particularly in the synthesis of pharmaceuticals targeting various diseases.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the biological context and the derivatives formed from the compound.
Vergleich Mit ähnlichen Verbindungen
1,2-Dihydropyridine-3-carbaldehyde: Similar structure but lacks the methyl groups.
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Related compound with a carboxylic acid group instead of a formyl group.
1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar to the target compound but with a carboxylic acid group.
Uniqueness: 1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both methyl and formyl groups on the pyridine ring provides distinct properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Eigenschaften
Molekularformel |
C8H9NO2 |
|---|---|
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
1,5-dimethyl-2-oxopyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-6-3-7(5-10)8(11)9(2)4-6/h3-5H,1-2H3 |
InChI-Schlüssel |
LHEAKDUPNTVHJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)C(=C1)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-8-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15333573.png)
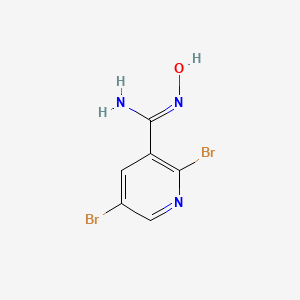
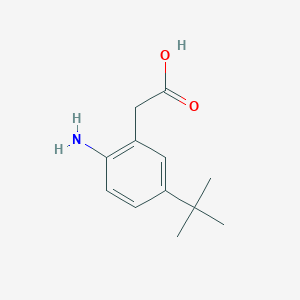
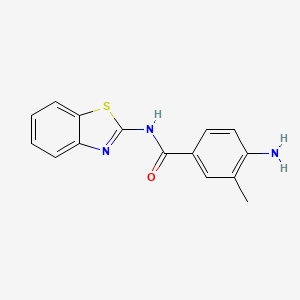
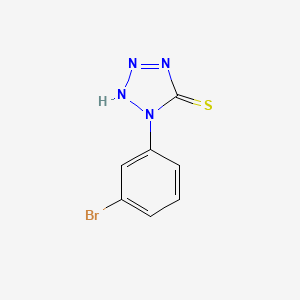

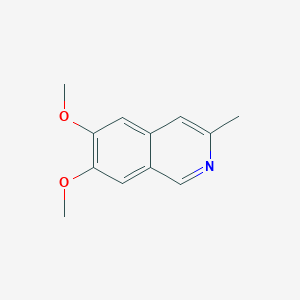

![[3-(3-Bromo-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15333632.png)
![5-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B15333645.png)
